Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate
Description
Properties
IUPAC Name |
methyl 3-oxo-1,2-dihydroindene-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-14-11(13)8-3-2-7-4-5-10(12)9(7)6-8/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOOCAKREHMAEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CCC2=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70435269 | |
| Record name | Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68634-03-7 | |
| Record name | Methyl 2,3-dihydro-3-oxo-1H-indene-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68634-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Chemistry
In synthetic organic chemistry, methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate serves as an important intermediate for synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions, including:
- Oxidation : This compound can be oxidized to yield carboxylic acids or ketones.
- Reduction : It can be reduced to form alcohol derivatives.
- Substitution Reactions : The ester group can participate in nucleophilic substitution reactions.
Biology
Research has indicated that this compound possesses significant biological activities:
-
Antitumor Activity : Studies suggest that this compound inhibits apoptosis proteins (IAPs), which are implicated in cancer cell survival. By disrupting these proteins' functions, it may promote apoptosis in various cancer types such as breast cancer and non-small cell lung cancer.
Cancer Type Mechanism of Action Acute Myeloid Leukemia Inhibition of XIAP Breast Cancer Induction of apoptosis Colon Cancer Disruption of survival signaling - Anti-inflammatory Effects : Compounds derived from this structure have shown potential in reducing inflammation by modulating cytokine production.
Case Studies
Several studies have evaluated the biological activity of methyl 3-oxo-2,3-dihydro-1H-indene derivatives:
- Apoptosis Induction Study : A peer-reviewed study demonstrated that derivatives effectively induced apoptosis in multiple cancer cell lines by inhibiting IAP function. This suggests their potential as anticancer agents.
- Inflammation Model : Experimental models indicated that these compounds significantly reduced inflammation markers compared to control groups, supporting their use in chronic inflammatory conditions.
Summary Table of Biological Activities
| Biological Activity | Mechanism | Potential Applications |
|---|---|---|
| Antitumor | Inhibition of IAPs | Cancer treatment (various types) |
| Anti-inflammatory | Modulation of cytokine production | Treatment of inflammatory diseases |
Mechanism of Action
The mechanism of action of methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Modifications and Bioactivity
- Anti-inflammatory Analogs: The prenylated indanone from Fernandoa adenophylla () shows enhanced bioactivity due to the 1,2-dihydroxy and prenyl groups, which increase membrane permeability and target binding .
- Chloro/Hydroxy Derivatives : Chlorine at position 5 () improves electrophilicity, aiding nucleophilic substitution reactions. The hydroxy group at position 2 facilitates hydrogen bonding, influencing crystallization and stability .
- Amino-Substituted Derivatives: The amino group in (R)-3-amino analogs () enables interactions with kinase domains, making them potent DDR1 inhibitors .
Biological Activity
Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate, often referred to as a derivative of indene, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
This compound has the molecular formula and a molecular weight of 190.20 g/mol. Its structure features a dihydroindene core with a carboxylate group, which contributes to its reactivity and biological activity.
Research indicates that compounds similar to this compound can act as inhibitors of apoptosis proteins (IAPs), which play a crucial role in cancer cell survival. Specifically, the compound has been shown to inhibit the activity of IAPs such as XIAP (X-linked inhibitor of apoptosis protein), potentially leading to increased apoptosis in cancer cells . This mechanism is particularly relevant for treating various cancers, including:
- Acute myeloid leukemia
- Breast cancer
- Colon cancer
- Non-small cell lung cancer
- Ovarian cancer
Antitumor Activity
The antitumor potential of this compound has been demonstrated through various studies. For instance, a patent describes its efficacy in inhibiting IAPs, suggesting its use as a therapeutic agent in cancer treatment . The compound's ability to promote apoptosis in tumor cells is attributed to its interference with the signaling pathways that regulate cell survival.
Anti-inflammatory Effects
In addition to its antitumor properties, this compound exhibits anti-inflammatory activity. Compounds derived from indene structures have been reported to reduce inflammation by modulating cytokine production and inhibiting pro-inflammatory pathways . This dual action enhances its therapeutic potential in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have evaluated the biological activity of methyl 3-oxo-2,3-dihydro-1H-indene derivatives:
- Study on Apoptosis Induction : A study published in a peer-reviewed journal highlighted that derivatives of indene effectively induced apoptosis in various cancer cell lines by disrupting IAP function. The study provided evidence that these compounds could serve as promising candidates for further development as anticancer agents .
- Inflammation Model : In an experimental model of inflammation, methyl 3-oxo-2,3-dihydro-1H-indene derivatives were shown to significantly reduce markers of inflammation compared to control groups. This suggests potential applications in treating chronic inflammatory conditions .
Summary Table of Biological Activities
| Biological Activity | Mechanism | Potential Applications |
|---|---|---|
| Antitumor | Inhibition of IAPs | Cancer treatment (various types) |
| Anti-inflammatory | Modulation of cytokine production | Treatment of inflammatory diseases |
Preparation Methods
Preparation Methods
General Synthetic Approach
The synthesis of methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate typically involves the construction of the indanone ring system followed by introduction or retention of the methyl carboxylate group at the 5-position. The key synthetic steps often include:
- Formation of the indanone core via cyclization or condensation reactions.
- Esterification or direct use of ester-containing precursors.
- Oxidation or selective functional group transformations to install the keto group at the 3-position.
Specific Synthetic Routes
Alkylation and Cyclization Route
One common laboratory method involves the nucleophilic addition of alkyl acetate derivatives to dialkyl phthalates under basic conditions. This reaction forms an intermediate anion, such as 2-(methoxycarbonyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-ide, which upon cyclization and subsequent workup yields the target compound.
- Reaction Conditions: Basic medium, typically using sodium hydride or other strong bases.
- Solvents: Toluene or other aprotic solvents.
- Temperature: Reflux or controlled heating to promote cyclization.
Use of Sodium Hydride and Methyl Carbonate
A patented method for related indanone derivatives involves reacting 5-chloro-1-indanone with sodium hydride and methyl carbonate in toluene under reflux conditions. This method improves yield and optical purity when preparing chiral analogs but is adaptable for the this compound synthesis by modifying the substituents.
- Key Reagents: Sodium hydride, methyl carbonate, toluene.
- Process: Controlled addition of 5-chloro-1-indanone to the base and methyl carbonate mixture.
- Yield: Approximately 75-78% with high purity.
- Advantages: Improved yield, reduced cost, and better control over stereochemistry.
Esterification and Oxidation Steps
In some synthetic sequences, the methyl ester is introduced via esterification of the corresponding carboxylic acid intermediate. Oxidation steps are employed to install the keto group at the 3-position, often using mild oxidants to avoid over-oxidation or degradation of the indanone ring.
Industrial and Scale-Up Considerations
Industrial synthesis generally scales up the laboratory methods with optimization for yield, purity, and cost-effectiveness. Purification techniques such as recrystallization and chromatography are used to ensure product quality.
- Purity: Typically >98% by gas chromatography.
- Physical State: Solid, often white to light yellow powder or crystals.
- Storage: Recommended in cool, dark places to maintain stability.
Data Table Summarizing Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Alkyl acetate + dialkyl phthalate | Alkyl acetate, dialkyl phthalate, base (e.g., NaH) | Basic medium, reflux in toluene | Not specified | Forms intermediate anion, cyclization step |
| Sodium hydride + methyl carbonate + 5-chloro-1-indanone | NaH, methyl carbonate, toluene | Reflux, controlled addition | 75-78 | High yield, improved optical purity |
| Esterification + oxidation | Carboxylic acid intermediate, esterifying agents, mild oxidants | Acidic or neutral conditions | Not specified | Used for keto group installation |
Research Findings and Notes
- The use of sodium hydride and methyl carbonate in toluene under reflux is a robust method that enhances yield and purity compared to older methods.
- The reaction parameters such as molar ratios, temperature control, and solvent choice critically influence the outcome, with molar ratios of 1:2-3:3.5-4.5 (chloro-indanone : sodium hydride : methyl carbonate) being optimal.
- Purification by recrystallization from solvents like hexane or chromatography ensures high purity (>98%) suitable for pharmaceutical applications.
- The compound’s stability under storage conditions is good when kept in inert atmosphere and cool, dark environments.
Q & A
Q. What are the recommended synthetic routes for Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate, and how can regioisomeric byproducts be addressed?
The compound is typically synthesized via esterification or alkylation of the indene core. For example, DBU (1,8-diazabicycloundec-7-ene) has been used as a base to optimize the coupling of ethynyl or propargyl groups to the indene scaffold, achieving yields >95% . Regioisomeric byproducts, such as those observed in (e.g., ethyl 6-((5,5-dimethyl-1,3-dioxan-2-yl)methyl)-7-(2-hydroxypropan-2-yl)-2,2,4-trimethyl-2,3-dihydro-1H-indene-5-carboxylate), may arise due to competing reactivity at adjacent positions. These can be minimized by adjusting reaction temperature, solvent polarity, or using directing groups to control regioselectivity. Chromatographic separation (e.g., silica gel with pentane:ethyl acetate gradients) is often required for purification .
Q. How should researchers characterize the purity and structural identity of this compound?
- Purity : Use HPLC with UV detection (λ = 254 nm) and compare against commercial standards (e.g., 95% purity as per ).
- Structural Confirmation : Employ - and -NMR to verify the ester carbonyl (δ ~165–170 ppm) and ketone (δ ~200–210 ppm). Mass spectrometry (ESI-MS or EI-MS) confirms the molecular ion peak (M at m/z 190.20 for CHO) .
- Crystallography : Single-crystal X-ray diffraction using SHELX or ORTEP-3 can resolve bond lengths and angles, particularly for the strained indene ring system .
Q. What storage conditions are optimal for maintaining compound stability?
Store under inert atmosphere (N or Ar) at 2–8°C in sealed containers to prevent hydrolysis of the ester or ketone groups. Avoid exposure to moisture or strong acids/bases, as these may degrade the indene backbone .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric or conformational states?
The indene ring’s partial unsaturation (2,3-dihydro structure) may lead to tautomerism or rotational isomerism. High-resolution X-ray data (collected at 100 K) with SHELXL refinement can distinguish between keto-enol tautomers by analyzing electron density maps and thermal displacement parameters. For example, the ketone oxygen (O1) should show a planar geometry, while enolic forms would exhibit elongated C–O bonds .
Q. What strategies are effective for analyzing intermolecular interactions in crystals of this compound?
Graph set analysis (as per ) can classify hydrogen-bonding patterns. For this compound, the ketone and ester groups may form C=O···H–C interactions with adjacent molecules. Use Mercury or CrystalExplorer to visualize and quantify these motifs, focusing on R(8) or R(10) ring patterns common in aromatic esters .
Q. How can computational modeling guide the design of derivatives for biological activity (e.g., PARP inhibition)?
- Docking Studies : Target the NAD-binding site of PARP1 using AutoDock Vina. The indene scaffold’s rigidity and ester group’s polarity can be optimized for π-π stacking and hydrogen bonding with residues like Ser904 and Gly863 .
- SAR Analysis : Replace the 5-carboxylate with bulkier groups (e.g., amides or sulfonamides) to enhance binding affinity. highlights that 3-oxo-2,3-dihydrobenzofuran derivatives with appended heterocycles show improved selectivity .
Q. How should researchers address contradictions in spectroscopic data between synthetic batches?
Discrepancies in NMR or IR spectra may arise from residual solvents, polymorphic forms, or trace impurities.
- Step 1 : Repeat purification via recrystallization (e.g., using ethyl acetate/hexane) and reacquire spectra.
- Step 2 : Compare with literature data (e.g., CAS 68634-03-7 in ) or computational predictions (DFT-based -NMR using Gaussian).
- Step 3 : Perform variable-temperature NMR to detect dynamic effects, such as hindered rotation of the ester group .
Methodological Notes
- Synthesis Optimization : Use kinetic vs. thermodynamic control (e.g., low-temperature reactions for regioselective alkylation) .
- Crystallography Tools : SHELX for refinement, ORTEP-3 for visualization, and PLATON for symmetry checks .
- Safety : Follow P201/P202 precautions () when handling due to potential irritancy of the indene core.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
